molecular formula C77H120N18O26S B3026338 alpha-ENDORPHIN CAS No. 59004-96-5

alpha-ENDORPHIN

Cat. No.: B3026338
CAS No.: 59004-96-5
M. Wt: 1745.9 g/mol
InChI Key: NXSIJWJXMWBCBX-NWKQFZAZSA-N
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Description

Alpha-endorphin is an endogenous opioid peptide composed of 16 amino acids. It is one of the three primary endorphins, alongside beta-endorphin and gamma-endorphin, derived from the precursor protein pro-opiomelanocortin. The amino acid sequence of this compound is: Tyrosine - Glycine - Glycine - Phenylalanine - Methionine - Threonine - Serine - Glutamic acid - Lysine - Serine - Glutamine - Threonine - Proline - Leucine - Valine - Threonine .

Biochemical Analysis

Biochemical Properties

Alpha-Endorphin interacts with μ-receptors to exert analgesic effects . It is one of the three types of endorphins, the other two being beta-endorphins and gamma-endorphins . These endorphins are involved in the regulation of various functions such as respiration, cardiovascular regulation, gastrointestinal activity, temperature regulation, learning, and memory .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-endorphin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin support.

    Deprotection: of the amino acid’s alpha-amino group.

    Coupling: of the next amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound typically involves recombinant DNA technology. This method includes:

    Insertion of the gene encoding this compound: into a suitable expression vector.

    Transformation of the vector: into a host organism, such as Escherichia coli or yeast.

    Cultivation of the host organism: under conditions that promote the expression of the this compound gene.

    Purification: of the expressed peptide using chromatographic techniques such as affinity chromatography or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Alpha-endorphin undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of methionine residues to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds, if present, using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Coupling reagents: Dicyclohexylcarbodiimide (DCC), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Major Products

    Oxidation products: Methionine sulfoxide derivatives.

    Reduction products: Reduced peptides with free thiol groups.

    Substitution products: Peptides with altered amino acid sequences.

Scientific Research Applications

Alpha-endorphin has several scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating pain perception and stress responses.

    Medicine: Explored for its potential therapeutic effects in pain management and mood disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

    Beta-endorphin: Composed of 31 amino acids and has a stronger analgesic effect compared to alpha-endorphin.

    Gamma-endorphin: Contains 17 amino acids and has effects opposite to those of this compound, helping maintain homeostasis within the brain.

Uniqueness

This compound is unique due to its shorter peptide chain and specific sequence, which allows it to have distinct effects on behavior and pain modulation compared to beta-endorphin and gamma-endorphin .

Biological Activity

Alpha-endorphin is a naturally occurring opioid peptide that plays a significant role in the regulation of pain, mood, and various physiological processes. Composed of 16 amino acids, its sequence is Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr. It is derived from the pro-opiomelanocortin (POMC) precursor, which also gives rise to other endorphins such as beta-endorphin and gamma-endorphin. This article explores the biological activity of this compound, including its mechanisms of action, physiological effects, and implications in various conditions.

This compound functions primarily as an agonist at opioid receptors , particularly the mu-opioid receptors. This interaction triggers a cascade of biochemical events that lead to analgesic effects and modulation of neurotransmitter release.

Opioid Receptor Interaction

  • Mu-receptors : this compound exhibits a high binding affinity for mu-opioid receptors, which are widely distributed in the central and peripheral nervous systems. Activation of these receptors inhibits the release of substance P, a key neurotransmitter involved in pain transmission, thereby producing analgesia .
  • Central Nervous System (CNS) Effects : In the CNS, this compound can modulate the release of gamma-aminobutyric acid (GABA), leading to increased dopaminergic activity. This effect may contribute to feelings of euphoria and reward, similar to the effects produced by psychostimulant drugs .

Comparative Activity with Other Endorphins

This compound shares structural similarities with beta-endorphin and gamma-endorphin but exhibits distinct biological activities. While beta-endorphin is more extensively studied, this compound has been found to delay avoidance behaviors in animal models, suggesting a potential role in anxiety and stress responses .

Pain Modulation

Research indicates that this compound can significantly influence pain perception. Its analgesic properties are mediated through its action on opioid receptors, similar to morphine but with potentially fewer side effects .

Impact on Mood and Behavior

This compound's interaction with opioid receptors also implicates it in mood regulation. Studies suggest that alterations in this compound levels may be associated with mood disorders and stress responses .

Appetite Regulation

Recent studies have shown that this compound may antagonize the effects of other peptides involved in appetite regulation, such as alpha-melanocyte-stimulating hormone (α-MSH). This interaction suggests a complex role in energy homeostasis and feeding behavior .

Case Study 1: Chronic Pain Conditions

A study involving patients with chronic neuropathic pain revealed low levels of beta-endorphins in cerebrospinal fluid (CSF), which correlated with heightened pain perception. Although this study focused on beta-endorphins, it highlights the importance of endorphins in pain modulation and suggests that similar mechanisms may apply to this compound .

Research Study 2: Food Intake Regulation

In an experimental setting with rats, chronic infusion of beta-endorphins demonstrated significant changes in food intake and body weight. When combined with α-MSH, beta-endorphins altered neuropeptide expression related to appetite control. This interaction indicates that this compound may also play a role in regulating food intake through its effects on other neuropeptides .

Research Study 3: Neurotransmitter Interaction

A comparative analysis showed that this compound's ability to modulate GABA release could enhance dopamine production, suggesting a potential mechanism for its effects on mood and reward pathways. This finding emphasizes the dual role of this compound in both pain relief and mood enhancement .

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121)/t40-,41-,42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,60+,61+,62+,63+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSIJWJXMWBCBX-NWKQFZAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H120N18O26S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name alpha-Endorphin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Alpha-Endorphin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1745.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61512-76-3
Record name alpha-Endorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061512763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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